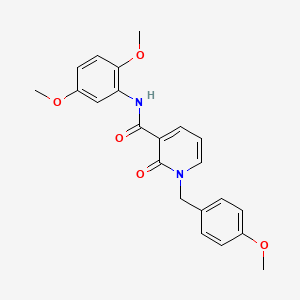

N-(2,5-dimethoxyphenyl)-1-(4-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Description

N-(2,5-dimethoxyphenyl)-1-(4-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a synthetic pyridinecarboxamide derivative characterized by a dihydropyridone core substituted at position 1 with a 4-methoxybenzyl group and at position 3 with a carboxamide linked to a 2,5-dimethoxyphenyl moiety. The molecular formula is inferred to align with structural analogs as C22H22N2O5 (molecular weight ~394.43 g/mol), though direct experimental data is unavailable in the provided evidence.

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-1-[(4-methoxyphenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O5/c1-27-16-8-6-15(7-9-16)14-24-12-4-5-18(22(24)26)21(25)23-19-13-17(28-2)10-11-20(19)29-3/h4-13H,14H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCTFXIGJQBRZNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-1-(4-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

Substitution Reactions:

Amide Formation: The carboxamide group is introduced via an amide coupling reaction, typically using reagents such as carbodiimides (e.g., DCC) and coupling agents like HOBt or DMAP.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group in the pyridine ring, potentially converting it to an alcohol.

Substitution: The aromatic rings can undergo further substitution reactions, such as halogenation or nitration, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like FeCl₃.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

This compound exhibits a range of biological activities that can be harnessed for therapeutic purposes:

- Anticancer Properties : Research indicates that compounds similar to N-(2,5-dimethoxyphenyl)-1-(4-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide may possess anticancer properties. Studies have shown that derivatives of pyridinecarboxamide can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

- Neuroprotective Effects : Some studies suggest that related compounds have neuroprotective effects, potentially useful in treating neurodegenerative diseases. The ability to cross the blood-brain barrier enhances their therapeutic potential in conditions like Alzheimer's and Parkinson's disease.

- Anti-inflammatory Activity : The compound's structure may also contribute to anti-inflammatory properties. Research into similar compounds has demonstrated their effectiveness in reducing inflammation markers and mediating immune responses.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Mechanism

A study investigated the effects of pyridinecarboxamide derivatives on human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability by inducing apoptosis through the activation of caspase pathways. This suggests that this compound may have similar effects, warranting further investigation into its anticancer potential.

Case Study 2: Neuroprotection

In a model of neurodegeneration, a related compound demonstrated the ability to protect neuronal cells from oxidative stress-induced apoptosis. By activating the Nrf2 pathway, these compounds could enhance cellular antioxidant defenses. This finding suggests that this compound might offer similar neuroprotective benefits.

Mechanism of Action

The mechanism by which N-(2,5-dimethoxyphenyl)-1-(4-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxy groups and the pyridine ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions that are crucial for its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomer: N-(3,5-dimethoxyphenyl)-1-(4-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide (CAS 400077-79-4)

This compound differs from the target molecule only in the substitution pattern of the phenyl ring attached to the carboxamide group (3,5-dimethoxy vs. 2,5-dimethoxy). Key comparisons include:

- Molecular Formula : Identical (C22H22N2O5 ) with a molecular weight of 394.43 g/mol.

- In medicinal contexts, such positional changes can significantly affect binding affinity to biological targets (e.g., kinases or GPCRs).

Analog with Allyl Substituent: 1-Allyl-N-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide (CAS 320419-87-2)

This analog replaces the 4-methoxybenzyl group with an allyl moiety, leading to distinct properties:

- Molecular Formula : C17H18N2O4 (molecular weight 314.34 g/mol), reflecting a ~25% reduction in mass compared to the target compound.

- Functional Implications :

Data Table: Structural and Physicochemical Comparison

Research Findings and Hypotheses

- Positional Isomerism : The 2,5- vs. 3,5-dimethoxy substitution may influence electronic effects (e.g., electron-donating capacity) and steric bulk, which are critical in receptor-ligand interactions. For example, 3,5-substituted aromatics often exhibit enhanced binding to proteins with symmetrical active sites.

- Substituent Effects : The 4-methoxybenzyl group in the target compound likely confers greater lipophilicity and metabolic resistance compared to the allyl analog, which may undergo rapid CYP450-mediated oxidation.

- Data Gaps: No direct comparative studies on biological activity, solubility, or stability were found in the provided evidence. Empirical validation is needed to confirm these hypotheses.

Biological Activity

N-(2,5-Dimethoxyphenyl)-1-(4-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including antiproliferative effects, antibacterial properties, and anti-inflammatory mechanisms, supported by data from various studies.

- Molecular Formula : C22H22N2O5

- Molecular Weight : 394.43 g/mol

- CAS Number : 215190-25-3

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 (µM) | Comparison Agents | Notes |

|---|---|---|---|

| HCT 116 | 3.7 | Doxorubicin | Significant inhibition observed |

| MCF-7 | 4.0 | Etoposide | Comparable efficacy to standard agents |

| A549 | 5.0 | - | Moderate activity noted |

The compound demonstrated a notable ability to inhibit cell proliferation in the low micromolar range, indicating its potential as an anticancer agent .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. The minimum inhibitory concentration (MIC) values against selected bacterial strains are presented below:

| Bacterial Strain | MIC (µM) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 16 | Gram-positive |

| Enterococcus faecalis | 8 | Gram-positive |

| Escherichia coli | 32 | Gram-negative |

The compound exhibited selective antibacterial activity, particularly against Gram-positive bacteria, which suggests its potential use in treating bacterial infections .

Anti-inflammatory Mechanisms

Research has indicated that this compound may possess anti-inflammatory properties. In vitro studies showed that it significantly reduced the expression of inflammatory markers such as iNOS and COX-2. The findings are summarized in the table below:

| Inflammatory Marker | Expression Level Reduction (%) |

|---|---|

| iNOS | 70 |

| COX-2 | 65 |

These results suggest that the compound could be beneficial in managing inflammatory conditions .

Case Studies and Research Findings

Several case studies have highlighted the biological activities of this compound:

- Anticancer Study : In a controlled study involving various cancer cell lines, this compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.

- Antibacterial Efficacy : A study focusing on its antibacterial properties revealed that the compound effectively inhibited biofilm formation in Staphylococcus aureus, making it a candidate for further development as an antibacterial agent.

- Inflammation Model : In an experimental model of inflammation, administration of this compound led to a significant reduction in paw edema in rats, suggesting its potential utility as an anti-inflammatory medication.

Q & A

Basic Question: What are the critical synthetic parameters for optimizing the yield of N-(2,5-dimethoxyphenyl)-1-(4-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide?

Answer:

The synthesis of this compound requires careful optimization of reaction conditions, including:

- Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) or bases (e.g., triethylamine) to facilitate amide bond formation and cyclization steps .

- Solvent choice : Polar aprotic solvents (e.g., DMF or acetonitrile) are preferred for their ability to stabilize intermediates and enhance reaction rates .

- Temperature control : Reactions are typically conducted under reflux (80–120°C) to balance kinetic efficiency with thermal degradation risks .

- Purification methods : Column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the product from byproducts like unreacted methoxybenzyl precursors .

Basic Question: How is the structural integrity of the compound confirmed post-synthesis?

Answer:

Structural validation employs a combination of spectroscopic and analytical techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of methoxy groups (δ 3.7–3.9 ppm) and the dihydropyridine core (δ 5.8–6.2 ppm for vinylic protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (m/z ~423.15 for C₂₃H₂₅N₂O₅⁺) and isotopic patterns consistent with chlorine-free synthesis .

- X-ray crystallography (if applicable): Resolves bond angles and dihedral angles in the pyridine ring, critical for confirming the 1,2-dihydro configuration .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies in biological activity (e.g., varying IC₅₀ values in cytotoxicity assays) may arise from:

- Assay condition variability : Differences in cell lines (e.g., HeLa vs. MCF-7), serum concentrations, or incubation times can alter results. Standardized protocols (e.g., NIH/NCATS guidelines) are recommended for cross-study comparisons .

- Metabolic stability : Evaluate hepatic microsomal stability (e.g., using human liver microsomes) to assess whether rapid degradation in certain assays understates potency .

- Target engagement validation : Use techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly measure binding affinity to proposed targets (e.g., kinase enzymes) .

Advanced Question: What methodologies are employed to establish structure-activity relationships (SAR) for this compound?

Answer:

SAR studies focus on systematic modifications to the core structure:

- Substituent variation : Replace the 4-methoxybenzyl group with fluorinated or nitro-substituted benzyl groups to assess electronic effects on bioactivity. For example, fluorination enhances metabolic stability but may reduce solubility .

- Scaffold hopping : Compare the dihydropyridine core to pyrimidine or triazine analogs (e.g., pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives) to identify pharmacophoric elements critical for anti-inflammatory or anticancer activity .

- 3D-QSAR modeling : Use computational tools like CoMFA or CoMSIA to correlate steric/electrostatic fields with activity trends across analogs .

Advanced Question: How can researchers address low solubility in aqueous buffers during in vitro testing?

Answer:

Low solubility (common with methoxy-rich aromatic compounds) is mitigated via:

- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to maintain compound stability without inducing cellular toxicity .

- Prodrug strategies : Introduce ionizable groups (e.g., phosphate esters) at the carboxamide nitrogen, which hydrolyze in vivo to release the active compound .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability in cellular uptake studies .

Basic Question: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation of the methoxy groups .

- Humidity control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carboxamide bond .

- Solvent : Lyophilized powders are stable for >6 months; solutions in anhydrous DMSO retain integrity for 3–4 months if aliquoted and frozen .

Advanced Question: How can crystallographic data inform the design of analogs with improved target selectivity?

Answer:

X-ray crystallography of the compound bound to its target (e.g., a kinase active site) reveals:

- Key hydrogen bonds : Between the pyridine carbonyl and conserved lysine residues, guiding the design of rigidified analogs (e.g., lactam derivatives) to enhance binding .

- Hydrophobic pockets : Bulky substituents at the 2,5-dimethoxyphenyl group can fill these pockets, improving selectivity over off-target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.